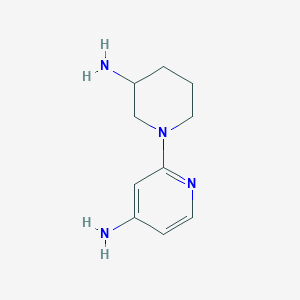
2-(3-Aminopiperidin-1-yl)pyridin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aminopyridines, including “2-(3-Aminopiperidin-1-yl)pyridin-4-amine”, has been extensively studied . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .
Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Wissenschaftliche Forschungsanwendungen
- Field : Pharmacology
- Application : Pyrimidines, which are similar to the compound you mentioned, are known to have anti-inflammatory effects .
- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Pharmaceutical Industry
- Application : Piperidines, another similar compound, are among the most important synthetic fragments for designing drugs .
- Method : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anti-inflammatory Applications
Pharmaceutical Applications
- Field : Drug Discovery
- Application : Aminopyridines, similar to the compound you mentioned, serve as pharmacophores for many molecules with significant biological and therapeutic value .
- Method : These compounds are used in the synthesis of various drugs .
- Results : N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are similar to the compound you mentioned, have received great attention due to their varied medicinal applications .
- Field : Biochemistry
- Application : Certain derivatives of the compound you mentioned have been found to inhibit collagen prolyl-4-hydroxylase .
- Method : These compounds are tested for their inhibitory effects on this enzyme .
- Results : Some of these compounds have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Pharmacophores
Collagen Prolyl-4-Hydroxylase Inhibitors
- Field : Organic Chemistry
- Application : Nitrogen heterocycles, similar to the compound you mentioned, are significant in synthesizing complex molecules .
- Method : These compounds are used in the development of dipeptidyl peptidase IV inhibitors, showcasing the importance of nitrogen-containing scaffolds in medicinal chemistry .
- Results : These inhibitors have potential therapeutic applications .
- Field : Medicinal Chemistry
- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Results : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
- Field : Drug Discovery
- Application : Aminopyridines, similar to the compound you mentioned, serve as pharmacophores for many molecules with significant biological and therapeutic value .
- Method : These compounds are used in the synthesis of various drugs .
- Results : N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are similar to the compound you mentioned, have received great attention due to their varied medicinal applications .
- Field : Biochemistry
- Application : Certain derivatives of the compound you mentioned have been found to inhibit collagen prolyl-4-hydroxylase .
- Method : These compounds are tested for their inhibitory effects on this enzyme .
- Results : Some of these compounds have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Synthesis of Complex Molecules
Pyrrolidine in Drug Discovery
Pharmacophores
Collagen Prolyl-4-Hydroxylase Inhibitors
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-3-4-13-10(6-8)14-5-1-2-9(12)7-14/h3-4,6,9H,1-2,5,7,12H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZYNIOHBZMIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)

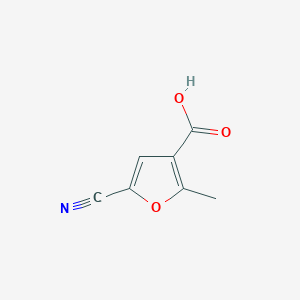
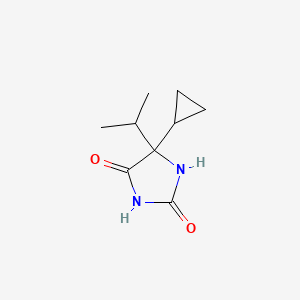
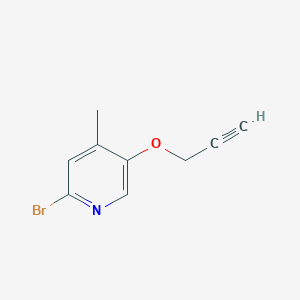
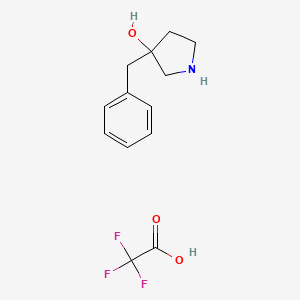
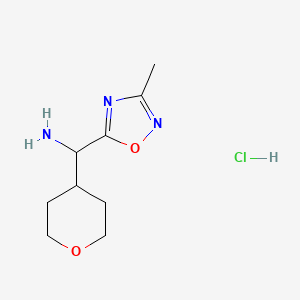
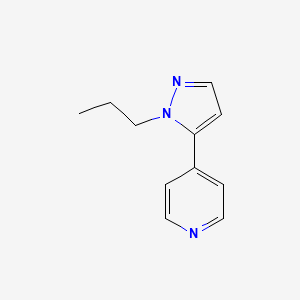
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
